molecular formula C20H16ClFN4O4S2 B2732403 Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 391874-53-6

Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2732403
CAS No.: 391874-53-6
M. Wt: 494.94
InChI Key: QRWBWLIFTVOUDE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with intriguing properties, drawing interest from various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Steps: : Begin with the synthesis of the benzoate backbone.

  • Thiadiazole Formation: : Introduce 1,3,4-thiadiazole using a cyclization reaction with appropriate sulfide precursors.

  • Amidation: : Form the amide bond with 2-chloro-6-fluorobenzamide.

  • Thioether Formation: : Attach the thioether linkage to the benzoate.

Industrial Production Methods

  • Involve multi-step syntheses with precise control over reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiadiazole ring may undergo oxidation under strong oxidative conditions.

  • Reduction: : The amide group is generally resistant to reduction, but selective conditions can yield specific derivatives.

  • Substitution: : Halogen substitution reactions could occur at the chloro and fluoro positions.

Common Reagents and Conditions

  • Oxidation: : Use of peroxides or hypervalent iodine reagents.

  • Reduction: : Employ metal hydrides or catalytic hydrogenation.

  • Substitution: : Utilize nucleophiles in the presence of a base.

Major Products

  • Oxidation: : Modified thiadiazole derivatives.

  • Reduction: : Potential amine derivatives.

  • Substitution: : Halogen-exchanged products.

Scientific Research Applications

Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications in several domains:

  • Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Potentially as a probe to study enzymatic processes due to its unique structural features.

  • Medicine: : Researching its role as a therapeutic agent targeting specific pathways.

  • Industry: : Could be used in the manufacture of specialty chemicals or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action is multifaceted:

  • Molecular Targets: : Enzyme inhibition or activation, potentially interacting with specific receptors or active sites.

  • Pathways Involved: : May influence metabolic pathways or signal transduction mechanisms due to its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-(2-chlorobenzamido)acetamido)benzoate

  • Ethyl 4-(2-(6-fluorobenzamido)acetamido)benzoate

  • Ethyl 4-(2-(1,3,4-thiadiazol-2-ylthio)acetamido)benzoate

Unique Features

  • Combined Functionalities: : The presence of both a chloro and fluoro substituent.

  • Enhanced Activity: : The specific arrangement of the thiadiazole and benzoate moieties could confer unique reactivity or biological activity.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-chloro-6-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O4S2/c1-2-30-18(29)11-6-8-12(9-7-11)23-15(27)10-31-20-26-25-19(32-20)24-17(28)16-13(21)4-3-5-14(16)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWBWLIFTVOUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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